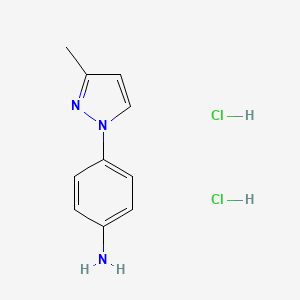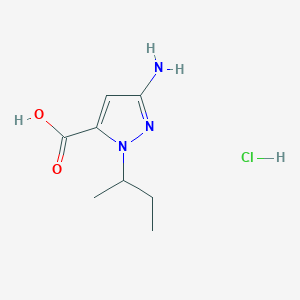![molecular formula C13H16ClN3O2 B7982447 4-[[(1-Methylpyrazol-3-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B7982447.png)
4-[[(1-Methylpyrazol-3-yl)methylamino]methyl]benzoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(1-Methylpyrazol-3-yl)methylamino]methyl]benzoic acid;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoic acid moiety linked to a 1-methylpyrazol-3-yl group via a methylamino bridge, and it is often used in its hydrochloride salt form for better solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[(1-Methylpyrazol-3-yl)methylamino]methyl]benzoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 1-methylpyrazol-3-ylamine and 4-(bromomethyl)benzoic acid.
Reaction Conditions: The amine group of 1-methylpyrazol-3-ylamine reacts with the carboxylic acid group of 4-(bromomethyl)benzoic acid in the presence of a coupling agent such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation reactions to form various derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4 (Potassium permanganate) and CrO3 (Chromium trioxide).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Benzoic acid derivatives such as benzene dicarboxylic acid.
Reduction Products: Alcohol or amine derivatives of the benzoic acid.
Substitution Products: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[[(1-Methylpyrazol-3-yl)methylamino]methyl]benzoic acid;hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
4-Methylpyrazole: Similar structure but lacks the benzoic acid moiety.
3-Methylpyrazole-4-carboxylic acid: Similar benzoic acid derivative but with a different pyrazole ring substitution.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a boronic acid group instead of the methylamino group.
Uniqueness: The presence of both the benzoic acid and the methylamino group in 4-[[(1-Methylpyrazol-3-yl)methylamino]methyl]benzoic acid;hydrochloride makes it unique compared to other similar compounds
Properties
IUPAC Name |
4-[[(1-methylpyrazol-3-yl)methylamino]methyl]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c1-16-7-6-12(15-16)9-14-8-10-2-4-11(5-3-10)13(17)18;/h2-7,14H,8-9H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGIWPMGUKWNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=C(C=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(1-Methylpyrazol-4-yl)methoxy]pyridin-3-amine oxalic acid](/img/structure/B7982374.png)
![1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B7982382.png)
![[2-(3-Methylpiperidin-1-yl)benzyl]amine dihydrochloride](/img/structure/B7982385.png)

![[4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B7982399.png)
![2-[2-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B7982404.png)
![[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B7982415.png)
![[3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropyl]amine hydrobromide](/img/structure/B7982418.png)
![[2-(1H-1,2,4-Triazol-1-yl)phenyl]amine hydrochloride](/img/structure/B7982419.png)

![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrochloride](/img/structure/B7982430.png)
![4-({[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B7982444.png)
![(2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl)amine hydrochloride](/img/structure/B7982455.png)
![2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid hydrochloride](/img/structure/B7982462.png)
